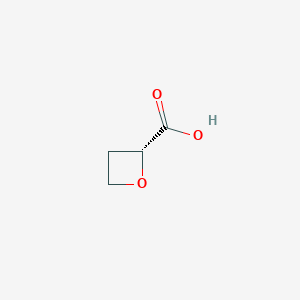

(2R)-oxetane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-oxetane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-oxetane-2-carboxylic acid molecular weight and formula

(2R)-oxetane-2-carboxylic acid: A Technical Guide for Advanced Synthesis and Application

This guide provides an in-depth exploration of this compound, a chiral building block of increasing importance in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights into its synthesis, handling, and strategic application.

Core Molecular Properties and Significance

This compound is a unique molecule that combines a strained, four-membered oxetane ring with a carboxylic acid functional group, all centered around a defined stereocenter. This combination imparts a set of desirable properties for modern drug design.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1][2] |

| Molecular Weight | 102.09 g/mol | [1][2] |

| CAS Number | 2200583-25-9 | [2] |

| Appearance | White to yellow solid (predicted) | [3] |

| Predicted pKa | 3.60 ± 0.20 | [3] |

| Computed LogP | -0.14 to -0.2 | [2][4] |

| Topological Polar Surface Area | 46.53 Ų | [2] |

Strategic Importance in Medicinal Chemistry

The oxetane motif is not merely a passive spacer. Its incorporation, particularly in the form of this compound, is a strategic decision in drug design for several key reasons:

-

Bioisosterism and Physicochemical Enhancement : The oxetane ring serves as an effective bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its introduction can significantly improve key drug-like properties, including enhancing aqueous solubility, improving metabolic stability, and reducing lipophilicity.[5][6]

-

Structural Rigidity and Conformational Control : The strained four-membered ring acts as a rigid scaffold.[1] This property is invaluable for locking a molecule into a specific, biologically active conformation, thereby improving binding affinity and selectivity for its target protein.

-

Chiral Scaffolding : As an enantiomerically pure compound, it provides a defined three-dimensional exit vector for further chemical elaboration, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[1]

-

Synthetic Versatility : The carboxylic acid group is a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, allowing for its seamless integration into complex synthetic routes.[1]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a non-trivial process that requires precise control of stereochemistry. The most robust strategies involve the intramolecular cyclization of a pre-functionalized chiral precursor.

Recommended Synthetic Strategy: Intramolecular Sₙ2 Cyclization

The causality behind this preferred strategy lies in establishing the critical (R)-stereocenter early from a reliable chiral pool starting material. The subsequent ring-forming step is an intramolecular Williamson ether synthesis, which is a high-yielding and well-understood transformation. The key is the selective activation of the primary hydroxyl group in a diol precursor to facilitate nucleophilic attack by the secondary hydroxyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Chiral Diol Cyclization

This protocol is a representative, self-validating methodology based on established chemical principles for this transformation.[1]

Step A: Selective Tosylation of Ethyl (2R)-2,4-dihydroxybutanoate

-

Dissolve Ethyl (2R)-2,4-dihydroxybutanoate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Causality: The primary hydroxyl at C4 is sterically more accessible and kinetically favored to react over the secondary hydroxyl at C2.

-

Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl (2R)-4-(tosyloxy)-2-hydroxybutanoate.

Step B: Intramolecular Cyclization to Ethyl (2R)-oxetane-2-carboxylate

-

Dissolve the tosylated intermediate from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the C2 hydroxyl, forming an alkoxide that initiates the intramolecular Sₙ2 attack on the carbon bearing the tosylate leaving group.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify via chromatography to yield Ethyl (2R)-oxetane-2-carboxylate.

Step C: Saponification to this compound

-

Dissolve the ethyl ester from Step B (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH) (1.5 eq) and stir the reaction at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

-

Cool the mixture to 0 °C and carefully acidify to pH ~2 with cold 1M HCl.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate at low temperature to yield this compound. (See Section 3 on Stability) .

Reactivity and Stability: A Critical Consideration

A crucial, often overlooked aspect of oxetane-carboxylic acids is their potential instability. Field experience and recent literature have highlighted that these molecules can be prone to spontaneous isomerization.[6][7]

-

Isomerization to Lactones : Upon storage at room temperature or gentle heating, this compound can undergo an intramolecular ring-opening, where the carboxylic acid attacks the C4 position of the oxetane, leading to the formation of a thermodynamically more stable γ-lactone.[6][7] This isomerization can dramatically affect reaction yields and product purity if not properly managed.

-

Acid Sensitivity : The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[8] Therefore, reactions and workups involving strong acids should be avoided or performed with extreme care at low temperatures.

-

Base Stability : In contrast, the oxetane core is generally stable under basic conditions. This dichotomy is key for synthetic planning. For instance, esterification should be performed using alkyl halides under basic conditions rather than via Fischer esterification in strong acid.[8]

Protocol Recommendation: For long-term storage, it is advisable to keep this compound as its corresponding salt (e.g., sodium salt) or as a stable ester derivative. The free acid should be stored at -20°C and used relatively quickly after preparation or purification.[3]

Characterization and Analytical Data

Proper characterization is essential to confirm the structure and purity of the final compound.

Spectroscopic Data (Expected)

While a definitive, published high-resolution spectrum is elusive, the expected NMR chemical shifts can be reliably predicted based on fundamental principles and data from analogous structures.[9][10]

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | -COOH | 10.0 - 12.0 | broad singlet |

| H2 (α-CH) | ~4.9 - 5.2 | multiplet | |

| H4 (-OCH₂) | ~4.6 - 4.8 | multiplet | |

| H3 (-CH₂) | ~2.6 - 2.9 | multiplet | |

| ¹³C NMR | C=O | 170 - 180 | singlet |

| C2 (α-CH) | ~75 - 80 | doublet | |

| C4 (-OCH₂) | ~68 - 72 | triplet | |

| C3 (-CH₂) | ~22 - 26 | triplet |

Safety and Handling

Based on aggregated GHS data, this compound is classified as a corrosive substance.

-

Hazard Statement : H314 - Causes severe skin burns and eye damage.[2]

-

Precautionary Measures : Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application as a Bioisosteric Replacement

The strategic value of this compound is best illustrated by its role as a bioisostere. By replacing a gem-dimethyl group—a common motif that can be a liability for metabolic oxidation—with an oxetane, medicinal chemists can favorably modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Bioisosteric replacement of a gem-dimethyl group.

This replacement blocks a potential site of metabolism and the polar oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility—two critical hurdles in drug development.[5] The natural product oxetin, (2R,3S)-3-amino-2-oxetane carboxylic acid, an antimetabolite antibiotic, underscores the biological relevance of this chiral scaffold.[11]

References

-

Le, T. N., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Google Patents. (1999). US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation.

-

Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.

-

ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Burgett, A. W. G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Unexpected isomerization of oxetane-carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). Oxetane-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound | 2200583-25-9 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. OXETANE-2-CARBOXYLIC ACID | 864373-47-7 [chemicalbook.com]

- 4. Oxetane-2-carboxylic acid | C4H6O3 | CID 16244495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Labyrinth of Stability: A Technical Guide to (2R)-Oxetane-2-Carboxylic Acid for Drug Development Professionals

Abstract

(2R)-oxetane-2-carboxylic acid, a chiral building block of burgeoning importance in medicinal chemistry, presents unique opportunities for enhancing the physicochemical properties of drug candidates. However, its inherent structural strain necessitates a profound understanding of its stability profile to ensure the integrity and efficacy of resulting pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the stability and optimal storage conditions for this compound. We will delve into the mechanistic underpinnings of its primary degradation pathway—isomerization to a γ-lactone—and outline a systematic approach to stability assessment through forced degradation studies. This guide is intended to equip researchers, scientists, and drug development professionals with the requisite knowledge to confidently handle, store, and formulate with this valuable synthetic intermediate.

Introduction: The Allure and Challenge of a Strained Ring

The oxetane motif has emerged as a compelling bioisostere for commonly employed functional groups in drug design, such as gem-dimethyl and carbonyl groups. Its incorporation can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] this compound, with its defined stereocenter and versatile carboxylic acid handle, serves as a critical entry point for introducing this strained four-membered ring into complex molecular architectures.[3]

However, the very ring strain that imparts these desirable conformational constraints also renders the molecule susceptible to degradation.[4] A prevalent and often unexpected instability is the intramolecular isomerization to a lactone, a process that can occur even under seemingly benign conditions such as room temperature storage or gentle heating.[1][2] This guide will provide a detailed roadmap for understanding and mitigating this and other potential stability liabilities.

The Achilles' Heel: Understanding the Degradation of this compound

The primary degradation pathway for this compound is an intramolecular ring-opening reaction, leading to the formation of a thermodynamically more stable γ-lactone. This process is driven by the relief of the inherent ring strain of the oxetane moiety.

Mechanism of Lactonization

The isomerization is believed to proceed via an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen on the C4 position of the oxetane ring. This is facilitated by the proximity of the functional groups. The reaction can be catalyzed by the presence of other carboxylic acid molecules, which can act as proton transfer agents.[5]

Caption: Mechanism of lactonization.

Factors Influencing Stability

-

Temperature: Elevated temperatures significantly accelerate the rate of isomerization.[2] Even storage at room temperature can lead to the accumulation of the lactone impurity over time.

-

pH: The oxetane ring is susceptible to ring-opening under acidic conditions.[6] The carboxylic acid group of the molecule itself can contribute to a locally acidic environment, potentially catalyzing its own degradation. While generally more stable under basic conditions, harsh basic conditions should also be avoided.

-

Solvent: The choice of solvent during reactions or for storage of solutions can impact stability. Protic solvents may facilitate proton transfer and accelerate degradation.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is paramount.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container in a freezer at -20°C .[7] This low temperature minimizes the kinetic energy of the molecules, significantly slowing the rate of isomerization. The container should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen.

| Condition | Temperature | Atmosphere | Container |

| Long-Term Storage | -20°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque |

| Short-Term (In-Use) | 2-8°C (on ice) | Inert (if possible) | Tightly sealed, protected from light |

Handling in the Laboratory

When using this compound in experimental settings, the following precautions should be taken:

-

Minimize Time at Room Temperature: Only remove the required amount of material from the freezer and allow it to warm to room temperature in a desiccator to prevent condensation.

-

Inert Atmosphere: For reactions sensitive to moisture or air, handle the compound under an inert atmosphere.

-

pH Control: When dissolving the compound, consider using buffered solutions to maintain a neutral or slightly basic pH, if compatible with the intended reaction. Avoid strongly acidic conditions.

-

Solvent Selection: Use aprotic solvents whenever possible. If a protic solvent is necessary, the solution should be used immediately and stored at low temperatures if temporary storage is required.

A Framework for Comprehensive Stability Assessment: Forced Degradation Studies

A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[8][9] This involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.

Caption: Forced degradation workflow.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[8]

4.1.1. Hydrolytic Stability

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Prior to analysis, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

4.1.2. Oxidative Stability

-

Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Incubation: Store the solution at room temperature, protected from light, and monitor at various time points.

-

Analysis: Analyze the samples by HPLC.

4.1.3. Photostability

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: Expose the samples to a specified light intensity for a defined duration.

-

Analysis: Analyze the exposed and control samples by HPLC.

4.1.4. Thermal Stability

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

-

Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Analysis: Analyze the sample at various time points to determine the extent of degradation.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying this compound from its potential degradation products.

4.2.1. HPLC Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small organic acids.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress the ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection is suitable if the compound possesses a chromophore. If not, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[10]

Formulation Strategies to Enhance Stability

For drug development, formulation strategies can be employed to improve the stability of this compound in the final drug product.

-

pH Control: Formulating in a buffered system to maintain a pH where the compound is most stable is critical.

-

Excipient Compatibility: Conduct compatibility studies with common excipients to ensure they do not catalyze degradation.

-

Moisture Protection: For solid dosage forms, packaging that protects against moisture ingress is essential.

-

Lyophilization: For parenteral formulations, lyophilization can improve the long-term stability of the compound by removing water.

Conclusion

This compound is a valuable building block in modern drug discovery, offering a pathway to compounds with improved physicochemical properties. However, its inherent instability, primarily through isomerization to a lactone, requires a diligent and informed approach to its handling, storage, and formulation. By understanding the degradation mechanisms and implementing robust stability testing protocols, researchers can confidently harness the potential of this strained ring system to develop safe and effective new medicines. The guidelines and protocols outlined in this technical guide provide a comprehensive framework for ensuring the chemical integrity of this compound throughout the drug development lifecycle.

References

- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4875–4879.

- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids.

- Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.

- Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022).

- Beilstein-Institut. (n.d.).

- Rzepa, H. S. (2022, August 12). Unexpected Isomerization of Oxetane-Carboxylic Acids – a viable mechanism. Henry Rzepa's Blog.

- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491–12518.

- Hu, Y., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.

- ResolveMass Laboratories Inc. (2025, November 5).

- Singh, R., & Rehman, Z. U. (2013).

- Chemistry LibreTexts. (2025, July 21).

- Mullani, A. K., & Nargatti, P. I. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Scribd. (n.d.). Carboxylic Acids: Synthesis and Properties.

- BenchChem. (n.d.). This compound | 220053-25-9.

- Pandemic-Modified Lab Report for Carboxylic Acid Unknown. (n.d.).

- SciSpace. (n.d.).

- Development of forced degradation and stability indic

- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

- SGS. (n.d.).

- YouTube. (2021, April 25).

- Chemistry Steps. (n.d.).

- ChemScene. (n.d.). 2200583-25-9 | (R)-Oxetane-2-carboxylic acid.

- International Journal of Innovative Science and Research Technology. (n.d.).

- International Research Journal of Pharmacy and Medical Sciences. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2200583-25-9 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids – a viable mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemscene.com [chemscene.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sgs.com [sgs.com]

- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (2R)-Oxetane-2-Carboxylic Acid in Asymmetric Synthesis & Medicinal Chemistry

[1]

Executive Summary

(2R)-Oxetane-2-carboxylic acid (CAS: 2200583-25-9) has emerged as a high-value chiral building block in modern drug discovery.[1] Unlike traditional carbocycles, the oxetane ring offers a unique combination of high polarity, low lipophilicity, and significant metabolic stability. This guide details its application as a bioisostere for gem-dimethyl and carbonyl groups and provides validated protocols for its incorporation into peptidomimetics.

Critical Advisory: While chemically robust under basic conditions, this scaffold exhibits specific acid-catalyzed instability, prone to isomerization into lactones. This guide provides the necessary handling modifications to prevent scaffold degradation.

Part 1: The Oxetane Advantage in Medicinal Chemistry[2][3][4][5][6][7][8]

The Bioisosteric Paradigm

The oxetane ring is not merely a strained ether; it is a structural chameleon. In the context of this compound, the 4-membered ring serves two distinct bioisosteric functions depending on its placement:

-

Gem-Dimethyl Surrogate: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but significantly lowers LogP (lipophilicity) due to the exposed ether oxygen lone pairs.

-

Carbonyl Mimic: The dipole moment and H-bond acceptor capability of the oxetane oxygen mimic a ketone or amide carbonyl, allowing it to maintain potency while removing metabolic "soft spots."

Physicochemical Impact

Replacing a standard methylene or gem-dimethyl linker with the (2R)-oxetane scaffold typically yields the following shifts in drug-like properties:

| Property | Effect of Oxetane Substitution | Mechanism |

| Solubility | Increase (4x - 4000x) | Increased polarity and reduced crystal lattice energy. |

| Lipophilicity (LogD) | Decrease (0.4 - 1.0 units) | Ether oxygen acts as a hydrogen bond acceptor (HBA). |

| Metabolic Stability | Enhanced | Blocks CYP450 oxidation sites (no benzylic/allylic protons). |

| Conformation | Rigidified | Puckered ring restricts bond rotation, reducing entropy penalty upon binding. |

Part 2: Critical Handling & Stability (The "Lactone Trap")

Expert Insight: A common failure mode when working with this compound is the inadvertent acid-catalyzed isomerization to

Stability Diagram

The following diagram illustrates the stability window and the isomerization risk pathway.

Figure 1: Stability profile of this compound. Note the critical sensitivity to acid, leading to irreversible ring rearrangement.

Part 3: Experimental Protocols

Protocol A: Peptide Coupling (Solid Phase & Solution)

Objective: Incorporate this compound into a peptide backbone without ring opening.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Activation (Pre-cool):

-

Dissolve this compound (1.2 equiv) in anhydrous DMF.

-

Cool the solution to 0°C. Note: Lower temperature suppresses side reactions.

-

Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

-

-

Coupling:

-

Add the amine component (e.g., resin-bound peptide with free N-terminus).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Use LC-MS.[2] Look for the product mass. If the mass corresponds to the product +18 (hydrolysis) or an isomer, acid contamination is likely.

-

-

Workup (CRITICAL):

-

Do NOT use 1M HCl or citric acid washes.

-

Dilute with EtOAc.

-

Wash with saturated NaHCO₃ (x3) and Brine (x1).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

If column chromatography is required, treat the silica gel with 1% Et₃N in hexanes prior to loading to neutralize surface acidity.

-

Alternatively, use Reverse Phase (C18) with a basic modifier (0.1% NH₄OH or Ammonium Bicarbonate).

-

Protocol B: Storage and Quality Control

Objective: Prevent degradation of the starting material.

-

Storage: Store solid this compound at -20°C .

-

QC Check: Before use, run a ¹H NMR in CDCl₃.

-

Oxetane signals: Look for multiplets around 4.8–5.2 ppm (ring protons).

-

Lactone signals: Sharp triplets/multiplets shifted downfield indicate isomerization.

-

-

Rescue: If trace lactone is observed (<5%), purify via rapid filtration through a basic alumina plug using EtOAc/Hexane.

Part 4: Strategic Application Workflow

The following flowchart guides the decision-making process for using this scaffold in drug design.

Figure 2: Decision tree for integrating this compound into drug discovery campaigns.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736-7739.

-

Wuitschik, G., et al. (2008). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.

-

Beadle, J. D., et al. (2017).[8] "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 19(12), 3303-3306. [8]

-

Mullins, S. R., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5][9][6][7][10][11] Chemical Reviews, 116(15), 8896-8955.

-

Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Synlett, 27(14), 2066-2070.

Sources

- 1. This compound | 2200583-25-9 | Benchchem [benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Transition Metal-Catalyzed Transformations of (2R)-Oxetane-2-Carboxylic Acid

This document serves as a comprehensive Application Note and Protocol Guide regarding transition metal-catalyzed transformations involving (2R)-oxetane-2-carboxylic acid . It is designed for medicinal chemists and process development scientists optimizing the incorporation of this strained, chiral bioisostere into drug scaffolds.

Executive Summary & Chemical Context

This compound is a high-value chiral building block in modern medicinal chemistry. It serves as a structural surrogate for proline and a bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility profiles.

However, the deployment of this scaffold in transition metal (TM) catalysis is complicated by two competing factors:

-

Ring Strain (~106 kJ/mol): The oxetane ring is prone to Lewis acid-mediated ring expansion (isomerization) or nucleophilic ring opening, often degrading into

-lactones or acyclic homoallylic alcohols. -

-Heteroatom Radical Instability: In decarboxylative pathways, the resulting

This guide details protocols for Decarboxylative Cross-Coupling (Csp³-Csp² bond formation) —the primary TM-catalyzed utility—and addresses the critical Stability & Isomerization issues that often lead to experimental failure.

Critical Handling Protocol: Stability & Isomerization

Status: Pre-requisite for all TM-catalyzed workflows.

Recent studies (e.g., Org. Lett. 2022) have identified that this compound and its derivatives are thermodynamically unstable relative to their ring-expanded isomers (tetrahydrofuran-2-ones). This isomerization is catalyzed by heat and trace Lewis acids (often present in metal precatalysts).

Mechanism of Degradation: The carboxylic acid moiety can protonate the oxetane oxygen (intramolecularly or intermolecularly), triggering C-O bond cleavage and ring expansion to the 5-membered lactone.

Figure 1: Spontaneous and catalyzed isomerization pathway of oxetane-2-carboxylic acid.[1]

Handling Guidelines:

-

Storage: Store strictly at -20°C.

-

Base Neutralization: When using TM catalysts (which are often Lewis acidic), always buffer the reaction mixture with a mild base (e.g.,

or 2,6-lutidine) before adding the substrate. -

Purification: Avoid acidic silica gel. Use basic alumina or silica pre-treated with 1%

.

Protocol A: Ni/Photoredox-Catalyzed Decarboxylative Arylation

Objective: Coupling this compound with Aryl Halides to form 2-Aryl Oxetanes. Challenge: Retaining the oxetane ring during radical generation. Solution: Dual Catalysis (Ir/Ni).[2] The rapid capture of the radical by Ni(0/II) prevents ring opening.

Mechanism & Rationale

This protocol utilizes an Iridium photocatalyst to oxidize the carboxylate, generating a carboxyl radical which rapidly extrudes

Note on Stereochemistry: Decarboxylation generates a planar (or rapidly inverting) radical at C2. Consequently, the (2R) stereocenter is ablated . To obtain chiral 2-aryl oxetanes, a chiral ligand (e.g., BioOx or Pyrox) must be employed on the Nickel center to induce enantioconvergence, otherwise, the product will be racemic.

Figure 2: Dual Ir/Ni catalytic cycle for decarboxylative arylation of oxetane-2-carboxylic acid.

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl Bromide (1.2 equiv).

-

Photocatalyst:

(1-2 mol%). -

Ni Catalyst:

(5 mol%) + dtbbpy (5 mol%) (for racemic) OR Chiral BioOx ligand (for asymmetric). -

Base:

(3.0 equiv) or -

Solvent: DMF or DMSO (0.1 M).

Step-by-Step Procedure:

-

Catalyst Prep: In a glovebox, mix the Ni source and ligand in DMF and stir for 30 mins to form the active complex.

-

Reaction Assembly: To a 8 mL vial equipped with a stir bar, add the Aryl Bromide, Photocatalyst, and Base.

-

Substrate Addition: Add this compound. Note: Add last to minimize exposure to base before the reaction starts.

-

Solvent & Seal: Add the pre-formed Ni-catalyst solution and dilute with remaining solvent to 0.1 M concentration. Seal with a septum cap.

-

Degassing: Sparge with Nitrogen for 10 minutes (essential to quench oxygen which inhibits the radical chain).

-

Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling to maintain temp < 35°C. Stir vigorously for 18-24 hours.

-

Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF. Dry organic layer over

. -

Purification: Flash chromatography on basic alumina (to prevent ring opening).

Protocol B: Directed Ring-Opening via Lewis Acid/TM Catalysis

Objective: Controlled synthesis of chiral homoallylic alcohols or lactones. Context: While often a side reaction, this can be the intended pathway when using Copper or Rhodium catalysts which act as "soft" Lewis acids to trigger nucleophilic attack.

Reaction:

Key Insight: Transition metals like Cu(II) or Ag(I) coordinate to the oxetane oxygen. The carboxylic acid group can act as a directing group (DG), holding the metal in proximity.

-

Path A (Intermolecular): External nucleophile attacks C4 (less hindered)

-

Path B (Intramolecular): Carboxylate oxygen attacks C4

Ring expansion to Lactone (as described in Stability section).

Protocol (Nucleophilic Opening with Amines):

-

Catalyst:

(10 mol%). -

Conditions: DCM, 0°C to RT.

-

Procedure: Treat the oxetane acid with the amine (2 equiv) in the presence of the catalyst. The metal activates the ring strain.

-

Outcome: Regioselective opening usually occurs at the less substituted carbon (C4), preserving the stereocenter at C2 (now C2 of the acyclic chain).

Summary of Reaction Classes

| Reaction Type | Catalyst System | Mechanism | Product Outcome | Key Risk |

| Decarboxylative Arylation | Ni(0)/Ir(III) (Photoredox) | Radical/SET | 2-Aryl Oxetane | Racemization at C2; Ring opening of radical. |

| Ring Expansion | Lewis Acid TM (Cu, Ag, Pd) | Ionic/Rearrangement | 5-membered Lactone | Loss of oxetane scaffold. |

| Directed C-H Activation | Pd(II) | Concerted Metalation | Functionalized Oxetane | Very difficult; usually leads to decomp. |

References

-

Instability & Isomerization of Oxetane Acids

- Litskan, E. V., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 2022, 24, 26, 4794–4798.

-

Photoredox Decarboxylation (General Mechanism)

- Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of -carboxyl sp³-carbons with aryl halides." Science, 2014, 345, 437-440.

-

Oxetanes in Medicinal Chemistry (Review)

-

Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 2016, 116, 15089–15145.

-

-

Synthesis of 3-Amino Oxetanes via Decarboxylation (Analogous Protocol)

Sources

Application Notes and Protocols for Amide Coupling with (2R)-oxetane-2-carboxylic acid

Introduction: The Rising Significance of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. When incorporated into molecular scaffolds, oxetanes can significantly enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and act as a rigid conformational lock, often leading to improved target engagement and pharmacokinetic profiles.[1][2] Specifically, (2R)-oxetane-2-carboxylic acid is a chiral building block of increasing interest, offering a unique three-dimensional exit vector for library synthesis and lead optimization.

However, the successful application of this building block, particularly in the robust and ubiquitous amide coupling reaction, is not without its challenges. The inherent ring strain of the four-membered ether and the steric environment of the alpha-substituted carboxylate demand carefully optimized protocols to ensure high yields and purity while preserving the integrity of the oxetane ring.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of this compound. We will delve into the critical chemical principles, explore a selection of high-performance coupling reagents, and provide step-by-step experimental procedures designed for maximal success.

Core Scientific Challenges & Strategic Considerations

Two primary challenges must be addressed when performing amide coupling with this compound:

-

Structural Instability and Isomerization: The most significant, yet often overlooked, challenge is the inherent instability of many oxetane-carboxylic acids. Under thermal stress or even during prolonged storage at room temperature, these compounds can undergo an intramolecular ring-opening to form isomeric lactones. This side reaction can drastically reduce the yield of the desired amide and complicate purification. Therefore, all coupling protocols must be conducted under mild thermal conditions, ideally at or below room temperature.

-

Steric Hindrance and Reactivity: The carboxylic acid is situated on a stereocenter directly attached to the strained four-membered ring. This alpha-substitution presents a degree of steric hindrance that can slow down the rate of acylation, especially with bulky or poorly nucleophilic amines. This necessitates the use of highly efficient, modern coupling reagents that can rapidly generate a highly activated carboxylic acid intermediate to drive the reaction to completion.[3]

To overcome these challenges, the selection of the coupling reagent, base, and solvent is paramount. The ideal protocol will feature a powerful activating agent that functions efficiently at low temperatures, a non-nucleophilic base to prevent side reactions, and an appropriate solvent to ensure the solubility of all components.

Recommended Coupling Protocols: A Comparative Analysis

Based on extensive literature precedent and in-house expertise, we have identified three premier coupling systems for this compound. The choice among them may depend on the specific amine substrate, available laboratory reagents, and desired workup procedure.

Protocol 1: The Gold Standard - HATU-Mediated Coupling

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is arguably the most effective and widely used coupling reagent for challenging substrates.[4] It rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which readily couples with amines.[5][6] This high reactivity allows the reaction to proceed quickly at ambient temperature, minimizing the risk of the starting material's isomerization. The use of a hindered, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[6]

Protocol 2: The Efficiency Expert - T3P®-Mediated Coupling

Rationale: Propylphosphonic anhydride (T3P®) is an exceptionally mild and efficient coupling reagent.[7][8] It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[9] A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies aqueous workup and product purification.[8][10] This makes it an excellent choice for a wide range of applications, including library synthesis. Its high reactivity under mild conditions is well-suited for preserving the oxetane ring.

Protocol 3: The Modern Workhorse - COMU-Mediated Coupling

Rationale: COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers efficacy comparable to HATU but with an improved safety profile, as it does not contain the potentially explosive benzotriazole moiety.[11] Its byproducts are also water-soluble, facilitating a straightforward purification process.[11] COMU has demonstrated a broad substrate scope and high performance, even for sterically demanding couplings.[12]

Data Summary: Comparative Protocol Parameters

| Parameter | Protocol 1: HATU | Protocol 2: T3P® | Protocol 3: COMU |

| Coupling Reagent | HATU | T3P® (50% in EtOAc/DMF) | COMU |

| Equivalents (Reagent) | 1.1 - 1.2 | 1.5 | 1.1 - 1.2 |

| Base | DIPEA or TEA | DIPEA or Pyridine | DIPEA or 2,4,6-Collidine |

| Equivalents (Base) | 2.0 - 3.0 | 3.0 - 4.0 | 2.0 - 3.0 |

| Typical Solvent | DMF, DCM, MeCN | EtOAc, 2-MeTHF, DCM | DMF, MeCN |

| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |

| Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 4 hours |

| Key Advantage | Highest reactivity, gold standard | Water-soluble byproducts, easy workup | High efficiency, improved safety profile |

Detailed Experimental Methodology: HATU Protocol

This section provides a detailed, step-by-step procedure for the recommended HATU-mediated coupling protocol.

Diagram: General Workflow for HATU Coupling

Caption: Step-by-step workflow for the HATU-mediated amide coupling.

Materials and Reagents

-

This compound (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Saturated aqueous Lithium Chloride (LiCl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid) and stir until the acid is fully dissolved. Add the desired amine (1.1 eq) to the solution.

-

Cooling & Base Addition: Cool the flask in an ice-water bath to 0 °C. Add DIPEA (2.5 eq) dropwise to the stirred solution. Continue stirring at 0 °C for 5 minutes.

-

Activation: Add HATU (1.2 eq) to the reaction mixture in portions over 2-3 minutes. A slight exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

-

Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with an equal volume of 5% aqueous LiCl solution (to help remove DMF). Separate the layers.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Mechanism & Rationale

The success of the HATU protocol lies in its well-defined and rapid activation pathway, which outcompetes potential degradation pathways of the starting material.

Diagram: HATU Activation and Coupling Mechanism

Caption: Mechanism of HATU-mediated amide bond formation.

-

Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the this compound to form the corresponding carboxylate.[6]

-

Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-(7-azabenzotriazol-1-yl) (OAt) active ester intermediate. This is the rate-determining step for activation.[5]

-

Coupling: The amine nucleophile attacks the carbonyl carbon of the highly activated ester, proceeding through a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group HOAt (1-hydroxy-7-azabenzotriazole) to furnish the final, stable amide product.

Troubleshooting and Final Remarks

-

Low Yield / Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, particularly the DMF. A second small portion of HATU (0.2 eq) can sometimes drive the reaction to completion. For very unreactive amines, allowing the reaction to stir overnight at room temperature may be necessary.

-

Presence of Lactone Impurity: If the lactone byproduct is observed, it indicates decomposition of the starting material. This is almost always due to excessive heat. Ensure the reaction is not allowed to exotherm significantly upon addition of HATU and is maintained at or below room temperature. Using freshly sourced or properly stored this compound is also critical.[13]

-

Difficult Purification: The urea and HOAt byproducts from HATU can sometimes complicate purification. The recommended aqueous workup, particularly the LiCl wash for DMF removal, is highly effective at minimizing these impurities before chromatography.

By adhering to these carefully optimized protocols, researchers can confidently and successfully incorporate the valuable this compound building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Waghmare, A. A., & Singh, G. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352. Available at: [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]

-

Chekshin, N., & Ryabova, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4965–4969. Available at: [Link]

-

Chekshin, N., & Ryabova, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. Available at: [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

-

Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

-

Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.

-

El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. Available at: [Link]

-

Watson, A. J., & Williams, J. M. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2566-2569. Available at: [Link]

-

Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

MDPI. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.

-

YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. hepatochem.com [hepatochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. growingscience.com [growingscience.com]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. reddit.com [reddit.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing isomerization of (2R)-oxetane-2-carboxylic acid during reactions

Welcome to the technical support center for (2R)-oxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this valuable but sensitive chiral building block. Our aim is to equip you with the knowledge to prevent unwanted isomerization and racemization, ensuring the integrity of your synthetic pathways.

Introduction: The Challenge of Stability

This compound is a strained, four-membered cyclic ether that has gained significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. However, its inherent ring strain and the presence of a chiral center at the 2-position present unique stability challenges. The primary degradation pathway is an intramolecular ring-opening that leads to the formation of a γ-butyrolactone, a reaction that can be initiated by heat or acid.[1][2][3] This guide provides practical solutions to mitigate these stability issues during common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing a new impurity on the NMR after storage. What is happening?

A1: You are likely observing the isomerization of your oxetane-carboxylic acid into the corresponding γ-butyrolactone. This is a known instability of many oxetane-carboxylic acids, which can occur even at room temperature over time, or more rapidly with gentle heating.[1][4] The driving force for this reaction is the relief of the significant ring strain of the oxetane ring (approximately 25.5 kcal/mol).[5]

The proposed mechanism involves an intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, followed by a nucleophilic attack of the carboxylate on the methylene carbon of the protonated oxetane.[3]

To minimize this isomerization during storage, we recommend the following:

-

Storage Conditions: Store this compound as a salt (e.g., sodium or lithium salt) or as its methyl or ethyl ester, which are generally more stable. If you must store the free acid, do so at low temperatures (e.g., -20°C) in a tightly sealed container.

-

Avoid Heat: When concentrating solutions of the acid, use a rotary evaporator with a water bath temperature no higher than 30-40°C. Even brief exposure to higher temperatures can accelerate isomerization.[1]

Q2: I am performing an amide coupling with this compound and I'm concerned about racemization at the C2 position. How can I prevent this?

A2: Racemization at the α-carbon of a carboxylic acid during amide coupling is a valid concern, often proceeding through the formation of an oxazolone intermediate, especially when using certain coupling reagents.[6][7] To maintain the enantiomeric purity of your this compound derivative, consider the following strategies:

-

Choice of Coupling Reagent: Opt for coupling reagents known to suppress racemization. Reagents that generate highly reactive intermediates can increase the risk of epimerization.

-

Recommended Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) or OxymaPure® are excellent choices that are known to minimize racemization.[8] Ynamide-based coupling reagents have also been reported as being "racemization-free".[1][9][10][11]

-

Reagents to Use with Caution: Reagents that can act as their own base, or reactions run at elevated temperatures, can increase the risk of racemization.

-

-

Low-Temperature Conditions: Perform the coupling reaction at low temperatures. Typically, the activation of the carboxylic acid is done at 0°C, followed by the addition of the amine and allowing the reaction to slowly warm to room temperature.

-

Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Overuse of a strong base can promote racemization.

Below is a troubleshooting table for common amide coupling issues:

| Issue Observed | Potential Cause | Recommended Solution |

| Racemization Detected | - Inappropriate coupling reagent- High reaction temperature- Excess strong base | - Switch to EDC/OxymaPure® or a ynamide reagent.- Maintain reaction temperature at 0°C to room temperature.- Use stoichiometric DIPEA. |

| Lactone Formation | - Acidic conditions during reaction or workup- High reaction temperature | - Ensure the reaction is run under neutral or basic conditions.- Use a mild, non-acidic workup.- Avoid heating the reaction mixture. |

| Low Yield | - Incomplete activation of the carboxylic acid- Sterically hindered amine | - Allow sufficient time for the activation step at 0°C before adding the amine.- Consider using a more potent coupling reagent like HATU, while carefully monitoring for racemization. |

Q3: I need to esterify this compound. What is a safe and effective method that avoids ring-opening?

A3: Standard Fischer esterification conditions, which utilize strong acid and heat, are not suitable for this compound and will lead to significant isomerization and decomposition.[12] Milder, preferably basic or neutral, esterification methods are required.

-

Recommended Protocol for Methyl or Ethyl Esters:

-

Dissolve the this compound in a suitable solvent like DMF or acetone.

-

Add a mild base such as potassium carbonate (K₂CO₃).

-

Add the alkyl halide (e.g., methyl iodide or ethyl bromide) and stir the reaction at room temperature until completion.

-

Workup involves filtering the solid and concentrating the solvent under reduced pressure at a low temperature.

-

-

For Bulkier Esters (e.g., tert-butyl ester):

-

Reaction with isobutylene in the presence of a catalytic amount of a milder acid like TsOH can be effective, but must be carefully monitored to prevent ring opening.[12]

-

Alternatively, using a coupling reagent like EDC with the desired alcohol in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine) at 0°C to room temperature is a good option.

-

The following diagram illustrates the decision-making process for choosing an esterification method:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 2200583-25-9 | Benchchem [benchchem.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 12. chemrxiv.org [chemrxiv.org]

Technical Support Center: Optimization of Reaction Conditions for (2R)-Oxetane-2-Carboxylic Acid

Welcome to the technical support center for the synthesis and handling of (2R)-oxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable chiral building block. The inherent ring strain and stereochemical complexity of this compound present unique challenges in its synthesis and subsequent reactions.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent intramolecular cyclization strategy of a chiral 2,4-dihydroxybutanoic acid derivative.[1]

Issue 1: Low Yield of this compound During Cyclization

Question: I am attempting to synthesize this compound via intramolecular Williamson etherification of a protected (2R)-2,4-dihydroxybutanoate derivative, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the formation of the strained four-membered oxetane ring are a frequent challenge.[1][3] The primary culprits are often incomplete reaction, side reactions, or decomposition of the product. Here’s a systematic approach to troubleshooting:

Causality and Optimization Strategy:

-

Inefficient Activation of the C4 Hydroxyl Group: The intramolecular SN2 reaction requires a good leaving group at the C4 position.[1]

-

Troubleshooting: Ensure complete conversion of the primary hydroxyl group to a tosylate or mesylate. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider using a more reactive sulfonylating agent (e.g., nosyl chloride) or optimizing the reaction conditions (e.g., lower temperature to prevent side reactions, use of a non-nucleophilic base like 2,6-lutidine).

-

-

Suboptimal Base for Ring Closure: The choice of base is critical for deprotonating the C2 hydroxyl group to initiate the intramolecular attack without causing side reactions.

-

Troubleshooting: A strong, non-nucleophilic base is preferred to minimize elimination or other side reactions. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice.[3] If you observe decomposition, consider using a milder base like potassium tert-butoxide at low temperatures.

-

-

Inappropriate Protecting Groups: The choice of protecting groups for the carboxylic acid and the C2 hydroxyl (if protected at an earlier stage) is crucial to prevent unwanted reactions.[1]

-

Troubleshooting: The protecting group on the carboxylic acid must be stable to the basic conditions of the cyclization. A methyl or ethyl ester is typically used and saponified in a subsequent step. Ensure the protecting group is robust enough to withstand the reaction conditions.

-

-

Reaction Concentration and Temperature: The kinetics of the intramolecular cyclization can be sensitive to concentration and temperature.

-

Troubleshooting: The reaction is typically run at moderate concentrations (0.1-0.5 M) to favor the intramolecular process. High temperatures can promote side reactions; therefore, it is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.

-

Experimental Protocol: Optimization of Intramolecular Cyclization

| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |

| Leaving Group | Tosylate | Mesylate or Nosylate | Increased reactivity of the leaving group can drive the reaction to completion. |

| Base | NaH | KHMDS or LiHMDS | Hindered bases can reduce the likelihood of elimination side reactions. |

| Solvent | THF | DMF or DMAc | Higher boiling point solvents can be beneficial if gentle heating is required. |

| Temperature | Room Temperature | 0 °C to Room Temperature | Gradual warming allows for better control of the reaction and minimizes decomposition. |

Issue 2: Presence of Impurities and Side Products

Question: My crude product shows multiple spots on TLC/peaks in LC-MS after the synthesis of this compound. What are the common impurities and how can I avoid them?

Answer:

The formation of impurities is often linked to the high reactivity of the starting materials and the strained nature of the oxetane ring.

Common Side Products and Their Prevention:

-

Dimerization/Polymerization: Under basic conditions, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

-

Prevention: Employ high dilution conditions to favor the intramolecular pathway.

-

-

Elimination Products: If a strong, sterically unhindered base is used, it can lead to the formation of unsaturated byproducts.

-

Prevention: Use a bulky, non-nucleophilic base such as KHMDS or LiHMDS.

-

-

Ring-Opening of the Oxetane: The oxetane ring is susceptible to nucleophilic attack, especially under acidic conditions, but can also occur under certain basic conditions.[1][4]

-

Prevention: Maintain neutral or mildly basic conditions during workup and purification. Avoid strong acids. If an acidic workup is necessary, use a dilute, weak acid at low temperatures.

-

Troubleshooting Workflow for Impurity Identification

Caption: A workflow for identifying and mitigating common impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the chiral purity of my this compound?

A1: The stereochemical outcome is largely determined by the chiral precursor.[1] Strategies to ensure high enantiomeric excess include:

-

Starting Material Purity: Begin with a highly enantiomerically enriched starting material, such as a derivative of D-glyceraldehyde.[1]

-

Asymmetric Synthesis: Employ asymmetric catalysis or chiral auxiliaries to establish the stereocenter with high selectivity.[1]

-

Biocatalytic Methods: Consider enzymatic resolutions or desymmetrization approaches, which can offer excellent enantioselectivity. For instance, lipases can be used for the kinetic resolution of a racemic mixture of an oxetane-2-carboxylic acid ester.[1]

Q2: My this compound appears to be degrading upon storage. What is the cause and what are the optimal storage conditions?

A2: this compound and its derivatives can be unstable, particularly upon storage at room temperature or with exposure to heat.[5] A common degradation pathway is isomerization to a lactone.[5][6]

-

Cause: The intramolecular ring-opening by the carboxylic acid group leads to the formation of a more stable six-membered lactone. This process can be accelerated by heat.[5]

-

Optimal Storage: Store the compound at low temperatures (-20°C is recommended) in a dry, inert atmosphere.[7] For long-term storage, consider converting the carboxylic acid to a more stable ester derivative.

Q3: I am having difficulty with the purification of this compound. What methods are recommended?

A3: The polarity of the carboxylic acid can make purification challenging.

-

Chromatography: Normal phase silica gel chromatography can be used, often with a mobile phase containing a small amount of acetic or formic acid to suppress deprotonation and reduce tailing. However, prolonged exposure to acidic conditions on silica should be avoided.

-

Crystallization: If the compound is a solid, crystallization is an excellent method for purification. A variety of solvent systems should be screened.

-

Esterification and Deprotection: A common strategy is to purify the more chromatographically well-behaved methyl or ethyl ester derivative and then saponify it to the desired carboxylic acid in a final step.

Q4: What are the key considerations for scaling up the synthesis of this compound?

A4: Scaling up presents challenges related to reaction kinetics, heat transfer, and purification.

-

Reaction Control: The intramolecular cyclization can be exothermic. Ensure adequate cooling and controlled addition of reagents to maintain the optimal reaction temperature.

-

High Dilution: Maintaining high dilution on a large scale can be impractical. Consider using a syringe pump for the slow addition of the substrate to a solution of the base to simulate high dilution conditions.

-

Workup and Extraction: The aqueous workup and extraction of a polar carboxylic acid can be problematic on a large scale. Continuous extraction may be a more efficient alternative to batch extractions.

Reaction Pathway and Potential Pitfalls

Sources

- 1. This compound | 2200583-25-9 | Benchchem [benchchem.com]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

Technical Support Center: Analytical Methods for (2R)-Oxetane-2-Carboxylic Acid

Welcome to the technical support center for (2R)-oxetane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical challenges associated with this unique chiral building block. Given its strained four-membered ring and polar nature, robust analytical methods are crucial for ensuring its purity, stability, and enantiomeric integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing foundational knowledge for method development and routine testing.

Q1: What are the most critical impurities to monitor in this compound?

A1: The impurity profile of this compound is dictated by its synthesis route and inherent stability. Two primary categories of impurities must be considered:

-

Process-Related Impurities: These originate from the synthetic pathway. A common route is the intramolecular Williamson ether synthesis.[1] Potential impurities from this process include unreacted starting materials (e.g., chiral 1,3-diols), residual activating agents (e.g., tosylates, mesylates), and byproducts from side reactions like elimination.

-

Degradation Impurities: this compound is known to be intrinsically unstable under certain conditions, particularly with mild heating or prolonged storage at room temperature.[2][3][4] The primary degradation product is a constitutional isomer, a five-membered γ-lactone (tetrahydrofuran-2-one derivative), formed via intramolecular ring-opening and subsequent cyclization.[3] This isomerization is a critical transformation to monitor, and any analytical method should be stability-indicating, meaning it can resolve the parent acid from this lactone impurity.[5][6]

Q2: Which analytical technique is most suitable for routine purity analysis?

A2: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely adopted technique for the routine analysis of this compound. However, careful method development is required.

-

Rationale: HPLC is well-suited for non-volatile, polar compounds. The key challenge is detection, as the molecule lacks a strong UV chromophore. Therefore, detection methods like Refractive Index (RI) , Evaporative Light Scattering (ELSD) , Charged Aerosol Detection (CAD) , or Mass Spectrometry (MS) are often more effective than standard UV detection.[7] If using UV, detection at low wavelengths (e.g., < 210 nm) is necessary, which requires high-purity mobile phases.

Q3: How can I determine the enantiomeric purity of this compound?

A3: Assessing enantiomeric purity is critical for this chiral molecule. Chiral HPLC is the preferred method.

-

Expertise & Causality: Direct separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel®, Chiralpak®), are highly effective for separating chiral carboxylic acids.[8][9][10] These separations often perform best under normal-phase or polar organic modes (using mobile phases like hexane/ethanol or pure methanol/acetonitrile with acidic/basic additives) because these conditions facilitate the specific hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on the polysaccharide backbone.[8][9] An alternative, indirect approach involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[11]

Q4: Is Gas Chromatography (GC) a viable technique?

A4: Gas Chromatography is a viable option, but it requires a crucial derivatization step.

-

Rationale: this compound is a polar, non-volatile molecule. Direct injection into a GC would lead to poor peak shape, thermal degradation, and no elution. Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[12][13][14] Once derivatized, the compound can be readily analyzed by GC-MS, which provides both separation and structural information.

Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity detection?

A5: Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for both structural confirmation and impurity analysis, particularly for identifying the lactone degradant.

-